1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane

Description

Chemical Name: 1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane

CAS Number: 239464-02-9

Molecular Formula: C₆H₄F₉I

Molecular Weight: 373.986 g/mol

Structural Features:

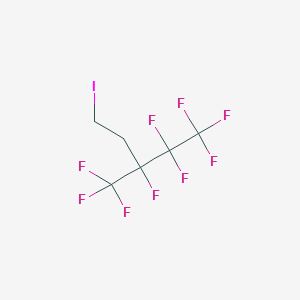

- A pentane backbone with six fluorine atoms (hexafluoro) at positions 1, 1, 1, 2, 2, and 2.

- A trifluoromethyl (-CF₃) group at position 3.

- An iodine atom at position 4.

Properties

IUPAC Name |

1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)pentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJSNAHJSVDKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202387 | |

| Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239464-02-9 | |

| Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239464-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

Iodofluorination leverages the electrophilic activation of iodine in the presence of fluorinating agents. Source details a gas-phase method where iodine (I₂) reacts with perfluorinated olefins like tetrafluoroethylene (C₂F₄) at elevated temperatures (110–150°C). The reaction proceeds via radical intermediates, initiated by homolytic cleavage of I₂ into iodine atoms. These radicals attack the olefin’s double bond, forming a carbon-iodine bond. Subsequent fluorination is achieved using antimony trifluoride (SbF₃) as a catalyst and iodine pentafluoride (IF₅) as a fluorine source.

For 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)-5-iodopentane, the analogous pathway would involve a fluorinated pentene derivative. For example, 3-(trifluoromethyl)-1,1,1,2,2-pentafluoropentene could react with I₂ and IF₅ under SbF₃ catalysis. The reaction’s exothermic nature necessitates precise temperature control, often managed via flow reactors.

Process Optimization

Key parameters include:

- Temperature : 120–140°C for optimal radical generation without decomposition.

- Pressure : Near-atmospheric conditions to minimize side reactions.

- Catalyst Loading : SbF₃ at 5–10 mol% ensures efficient fluorination.

A mathematical model described in Source predicts yields exceeding 70% for analogous iodofluoroalkanes under optimized flow conditions.

Halofluorination via Halonium Ion Intermediates

Electrophilic Activation and Fluoride Addition

Source outlines halofluorination, where a halogen cation (I⁺) forms a halonium ion intermediate with an olefin. Nucleophilic attack by fluoride (F⁻) then yields vicinal iodofluorides. For the target compound, this method requires a fluorinated pentene precursor with a trifluoromethyl group.

Deoxo-Fluor® (a commercially available fluorinating agent) is employed to deliver fluoride ions. The reaction proceeds in anhydrous solvents like dichloromethane at −20°C to 25°C.

Stereochemical Considerations

The anti-addition of iodine and fluorine across the double bond is stereospecific, dictated by the halonium ion’s ring-opening mechanism. Nuclear magnetic resonance (NMR) studies of similar compounds confirm trans-diastereoselectivity.

Continuous-Flow Synthesis

Advantages Over Batch Methods

Source highlights continuous-flow systems for iodofluoroalkane synthesis. These systems enhance heat dissipation and mass transfer, critical for exothermic reactions. For example, sparging a fluorolefin through a solution of I₂ and SbF₃ in IF₅ achieves rapid product formation while minimizing telomerization.

Pilot-Scale Implementation

A pilot plant study described in Source achieved 85% conversion of C₃F₆ to 2-iodoheptafluoropropane using a flow reactor. Scaling this method to this compound would require adjusting residence times and interphase surface areas.

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Iodofluorination | 70–85 | ≥95 | Byproduct formation |

| Halofluorination | 60–75 | ≥90 | Stereochemical control |

| Continuous-Flow | 80–90 | ≥97 | Equipment complexity |

Industrial Feasibility

Continuous-flow systems offer scalability but require significant capital investment. Batch methods, while simpler, face challenges in heat management and reproducibility.

Physicochemical Properties and Characterization

Spectral Data

Thermal Stability

Decomposition begins at 200°C, releasing iodine and fluorocarbon fragments.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution: Formation of fluorinated alcohols, amines, or thiols.

Oxidation: Formation of fluorinated carboxylic acids or ketones.

Reduction: Formation of fluorinated hydrocarbons.

Scientific Research Applications

Material Science

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane is used in the development of advanced materials due to its unique fluorinated structure. Its properties include:

- Thermal Stability: The presence of fluorine atoms enhances thermal stability, making it suitable for high-temperature applications.

- Chemical Resistance: The compound exhibits resistance to solvents and acids, which is beneficial in coatings and polymers.

Case Study:

A study demonstrated the use of this compound in creating high-performance coatings that withstand extreme conditions without degradation. The coatings showed superior adhesion and durability compared to traditional materials.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications as a reagent in drug development due to its ability to modify biological molecules.

- Fluorination Reactions: The introduction of fluorine into organic molecules can significantly enhance their pharmacokinetic properties.

- Radiolabeling: The iodine atom can be utilized for radiolabeling in imaging techniques such as PET scans.

Case Study:

Research has indicated that derivatives of this compound can act as effective inhibitors for certain enzymes involved in cancer progression. In vitro studies showed a marked decrease in cell viability when treated with these derivatives.

Environmental Studies

The compound is also being investigated for its environmental impact and potential uses in pollution control.

- Fluorinated Compounds in Environmental Chemistry: Due to their stability and resistance to degradation, fluorinated compounds like this one are studied for their roles in atmospheric chemistry.

- Detection of Pollutants: The unique properties allow for the development of sensors that can detect trace levels of pollutants in the environment.

Case Study:

A recent project focused on using this compound as part of a sensor system capable of detecting perfluorinated compounds (PFCs) in water sources. The sensor demonstrated high sensitivity and selectivity for PFCs compared to other contaminants.

Data Tables

| Application Area | Key Benefits | Notable Studies/Findings |

|---|---|---|

| Material Science | Thermal stability; chemical resistance | High-performance coatings with enhanced durability |

| Medicinal Chemistry | Improved pharmacokinetics; radiolabeling | Effective enzyme inhibitors for cancer treatment |

| Environmental Studies | Stability; pollutant detection | Sensitive sensors for PFC detection |

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with hydrophobic pockets in proteins. The iodine atom can form halogen bonds with electron-rich sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

- High electronegativity due to fluorine substitution.

- Iodine acts as a reactive leaving group, enabling nucleophilic substitution reactions.

- Potential applications in pharmaceuticals, agrochemicals, and fluorinated polymer synthesis .

Comparison with Similar Compounds

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

CAS: Not explicitly provided (see for synonyms). Molecular Formula: C₅H₄F₇I Structural Differences:

- Fluorination Pattern : Heptafluoro (7 fluorine atoms) vs. hexafluoro + trifluoromethyl in the target compound.

- Substituents : Lacks the trifluoromethyl group at position 3.

Implications : - Reduced steric hindrance compared to the target compound.

- Lower thermal stability due to fewer fluorine atoms and absence of CF₃ group.

- Similar reactivity in iodination reactions but differing regioselectivity .

1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane

CAS : 239464-01-8

Molecular Formula : C₁₀H₁₂F₉I

Structural Differences :

- Chain Length: Nonane backbone (9 carbons) vs. pentane (5 carbons).

- Fluorination : Similar hexafluoro and trifluoromethyl groups.

Implications : - Higher molecular weight (430.09 g/mol) increases boiling point and reduces volatility.

- Longer chain may enhance lipid solubility, impacting biological membrane permeability.

- Potential use in surfactants or fluorinated lubricants .

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane

CAS : 163702-08-7

Molecular Formula : C₅H₃F₉O

Structural Differences :

- Backbone : Propane (3 carbons) vs. pentane.

- Substituents : Methoxy (-OCH₃) group replaces iodine.

Implications : - Methoxy group increases polarity, enhancing solubility in polar solvents.

- Absence of iodine limits utility in substitution reactions.

- Toxicity concerns noted due to incomplete toxicological studies .

1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane

CAS : 354-92-7

Molecular Formula : C₄F₁₀

Structural Differences :

- Backbone : Propane (shorter chain).

- Fluorination : Fully substituted with fluorine and CF₃.

Implications : - Extreme thermal and chemical stability due to perfluorination.

- Used as a refrigerant or fire suppressant.

- Lacks reactive sites like iodine, limiting synthetic versatility .

Comparative Data Table

Biological Activity

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane (CAS No. 239464-02-9) is a fluorinated organic compound notable for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and potential therapeutic applications.

- Molecular Formula : C7H6F9I

- Molecular Weight : 388.01 g/mol

- Purity : ≥97%

- Storage Temperature : 2–8 °C

Toxicity and Safety Profile

The toxicity of halogenated compounds is a significant concern in their application. According to Bretherick's Handbook of Reactive Chemical Hazards, halogenated hydrocarbons can exhibit varying degrees of toxicity depending on their structure and substituents . For this compound:

- Acute Toxicity : Limited data is available; however, similar compounds have demonstrated low acute toxicity in laboratory settings.

- Chronic Effects : Long-term exposure to fluorinated compounds can lead to bioaccumulation and potential endocrine disruption.

Study on Fluorinated Compounds

A study published in a peer-reviewed journal examined the effects of various fluorinated compounds on bacterial strains. The research indicated that compounds with multiple fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts . Although direct data on this compound was not included in this study, the trend suggests potential for similar antimicrobial properties.

Application in Drug Development

Fluorinated compounds are increasingly being investigated for their role as drug candidates due to their unique pharmacokinetic properties. The incorporation of fluorine can improve metabolic stability and bioavailability. For instance:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)-5-iodopentane, and what challenges arise during fluorination and iodination steps?

- Methodology : Use nucleophilic substitution or radical-mediated fluorination to introduce fluorine groups, followed by iodination via halogen exchange (e.g., Finkelstein reaction). Challenges include controlling regioselectivity due to steric hindrance from trifluoromethyl groups and avoiding side reactions with hypervalent iodine intermediates. Fluorinated precursors like 1,1,2,3,3,3-hexafluoro-1-methoxy-2-(trifluoromethyl)propane (CAS 163702-08-7) may serve as starting materials .

- Key Tools : Monitor reaction progress using NMR to track fluorine incorporation and GC-MS to detect volatile byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound to resolve ambiguities in stereochemistry?

- Methodology : Combine X-ray crystallography for absolute configuration determination with computational DFT calculations to model electronic effects. For NMR analysis, compare , , and chemical shifts to fluorinated analogs (e.g., hexafluoropropane derivatives in ).

- Data Interpretation : Cross-validate crystallographic data with spectroscopic results to address discrepancies in bond lengths or fluorine coupling constants .

Q. What safety protocols are recommended given the limited toxicological data on perfluorinated iodinated compounds?

- Guidelines : Assume high reactivity due to the iodine moiety and potential bioaccumulation risks from perfluorinated chains. Use gloveboxes for synthesis, ensure fume hoods with HEPA filters, and conduct preliminary ecotoxicity assays using Daphnia magna or algal models. Reference safety data for structurally related compounds like 1,1,2,3,3,3-hexafluoro-1-methoxy-2-(trifluoromethyl)propane, which lacks comprehensive toxicology studies .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The CF group stabilizes transition states in Suzuki-Miyaura couplings by polarizing the C–I bond. Compare reaction rates with non-fluorinated analogs using kinetic isotope effects (KIEs) or Hammett plots.

- Experimental Design : Use Pd(PPh) as a catalyst and vary arylboronic acids to assess electronic effects. Monitor intermediates via in situ IR spectroscopy .

Q. Can this compound act as a precursor for agrochemicals targeting ryanodine receptor modulators?

- Application : Derivatives of hexafluoro-trifluoromethyl-iodinated alkanes are documented in patents as intermediates for insecticides (e.g., cyclaniliprole analogs). Functionalize the iodine site via Ullmann coupling to attach heterocyclic moieties, then screen for activity against Plutella xylostella larvae .

- Validation : Compare bioactivity with commercial standards like chlorantraniliprole using dose-response assays.

Q. What computational strategies best predict the environmental persistence of perfluorinated iodinated alkanes?

- Approach : Perform molecular dynamics simulations to estimate half-lives in aqueous systems, focusing on C–I bond cleavage under UV light. Validate with experimental photolysis studies using LC-HRMS to detect degradation products like perfluorocarboxylic acids .

Q. How can researchers resolve contradictions in NMR data for intermediates during synthesis?

- Troubleshooting : If NMR signals deviate from expected patterns (e.g., splitting due to vicinal fluorine coupling), re-examine reaction conditions for unintended fluorination or isomerization. Use 2D NOESY to confirm spatial proximity of fluorine atoms in ambiguous cases .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (Step 1) | 45–60% (fluorination) | |

| NMR Shift | δ −72.5 ppm (CF), −118.2 ppm (CF) | |

| Photolytic Half-Life (HO) | ~14 days (predicted) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.